molecular formula C13H19NO B13887213 2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol

2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol

Cat. No.: B13887213
M. Wt: 205.30 g/mol
InChI Key: ODRDMEAMLIJBCW-UHFFFAOYSA-N
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Description

2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol is a chemical compound with the molecular formula C12H17NO It is characterized by a cyclopropyl ring substituted with a benzylamino group and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol typically involves the following steps:

    Formation of the cyclopropyl ring: This can be achieved through the reaction of a suitable alkene with a carbene precursor under controlled conditions.

    Introduction of the benzylamino group: This step involves the nucleophilic substitution of a suitable benzylamine derivative onto the cyclopropyl ring.

    Addition of the ethanol group: The final step involves the reaction of the intermediate compound with an ethanol derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The benzylamino group can be reduced to form a primary amine.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of benzylamino-2-methyl-cyclopropyl aldehyde or carboxylic acid.

    Reduction: Formation of 2-methyl-cyclopropyl-ethanolamine.

    Substitution: Formation of various substituted cyclopropyl derivatives.

Scientific Research Applications

2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various receptors and enzymes, potentially modulating their activity. The cyclopropyl ring and ethanol group may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylamino)ethanol: Similar structure but lacks the cyclopropyl ring.

    2-Methyl-cyclopropylamine: Similar structure but lacks the benzylamino and ethanol groups.

    Benzylamine: Similar structure but lacks the cyclopropyl and ethanol groups.

Uniqueness

2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol is unique due to the presence of both a cyclopropyl ring and a benzylamino group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-[1-(benzylamino)-2-methylcyclopropyl]ethanol

InChI

InChI=1S/C13H19NO/c1-11-9-13(11,7-8-15)14-10-12-5-3-2-4-6-12/h2-6,11,14-15H,7-10H2,1H3

InChI Key

ODRDMEAMLIJBCW-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(CCO)NCC2=CC=CC=C2

Origin of Product

United States

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